1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
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Overview
Description
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group, a methoxyphenylsulfonyl group, and an azaindole moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester typically involves multiple steps, starting with the preparation of the azaindole core. The azaindole can be synthesized through a Fischer indole synthesis or other methods, followed by functionalization to introduce the boronic acid group. The methoxyphenylsulfonyl group is then attached to the azaindole core using appropriate sulfonylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azaindole core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters, borates.
Reduction: Reduced boronic acids, boronic esters.
Substitution: Substituted azaindoles, various functionalized derivatives.
Scientific Research Applications
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology: The compound can be used in the development of biological probes and sensors due to its fluorescent properties.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems. The azaindole core can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Azaindoles: Other azaindoles with varying functional groups.
Sulfonyl Compounds: Other compounds with sulfonyl groups.
Uniqueness: 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester stands out due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in cross-coupling reactions and its fluorescent properties make it particularly valuable in both research and industrial settings.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)7-6-12-22-18)29(24,25)15-10-8-14(26-5)9-11-15/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHZCYIKPBSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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